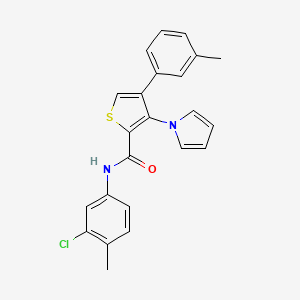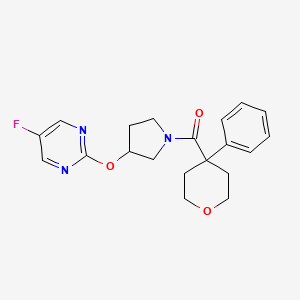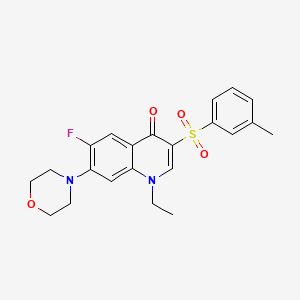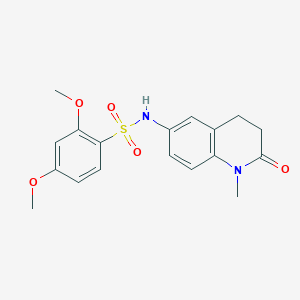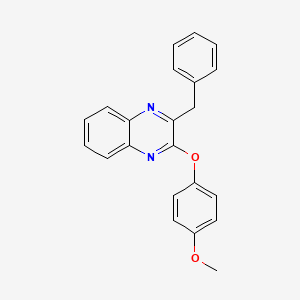
2-Benzyl-3-(4-methoxyphenoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .
Synthesis Analysis
The synthesis of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” and similar derivatives is based on the classical Beirut reaction . The Beirut reaction involves the reaction of benzofurazan oxides with 2-nitrobenzylcyanides in acetonitrile with pyrrolidine as a catalyst .Molecular Structure Analysis
The molecular formula of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is C22H18N2O2 . It’s a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Chemical Reactions Analysis
Quinoxaline and its derivatives have been known to undergo various chemical reactions. For instance, fluorine atoms linked to quinoxaline or benzofuroxan rings can be replaced by a methoxy group when dissolved in an ammonia-saturated solution of methanol .Physical And Chemical Properties Analysis
The molecular weight of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is 342.39 . As a derivative of quinoxaline, it’s likely to share similar physical and chemical properties with quinoxaline, which is a colorless oil that melts just above room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Quinoxaline Derivatives for Antituberculosis Agents : Research has led to the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for their antituberculosis activity. The study found that specific substituents on the quinoxaline nucleus significantly impact their microbial inhibitory concentrations, demonstrating the potential of these compounds in developing new antituberculosis drugs (Jaso et al., 2005).
- Rhodium-Catalyzed Asymmetric Hydrogenation : Ligands derived from quinoxaline, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown high catalytic activities and excellent enantioselectivities in the asymmetric hydrogenation of functionalized alkenes. This highlights the compound's utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Biological Activities
- Neuroprotectant for Cerebral Ischemia : The analog 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) serves as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showcasing neuroprotective properties against global ischemia (Sheardown et al., 1990).
- Antimicrobial Activity : New quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline have shown significant antibacterial activities, suggesting their potential as novel antimicrobial agents (Alavi et al., 2017).
Application in Material Science
- Photoluminescence Applications : The exploration of 5,8-π-extended quinoxaline derivatives as photoluminescent compounds opens up possibilities for their use in luminescence applications, suggesting that specific structural modifications can significantly impact their photophysical properties (Mancilha et al., 2006).
Synthesis of Functionalized Derivatives
- Efficient Synthesis Methods : Research on the facile synthesis of novel quinoxaline derivatives highlights the development of efficient and economical methods for producing compounds with potential biological activities, underscoring the versatility and practical significance of quinoxaline derivatives in synthetic chemistry (Mohebat et al., 2016).
Wirkmechanismus
While the specific mechanism of action for “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is not mentioned in the sources, quinoxaline derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, and more .
Zukünftige Richtungen
Quinoxaline and its derivatives have been the subject of extensive research due to their diverse biological activities . They are frequently used in the synthesis of biologically active compounds . Therefore, “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” and similar compounds may continue to be of interest in pharmaceutical and medicinal chemistry research.
Eigenschaften
IUPAC Name |
2-benzyl-3-(4-methoxyphenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-21(15-16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUOVDLDYBFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(4-methoxyphenoxy)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2735745.png)

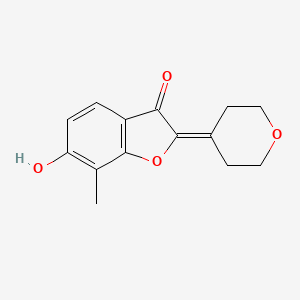
![2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid](/img/structure/B2735752.png)

![5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2735754.png)
![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid](/img/structure/B2735755.png)
![N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2735756.png)
